3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
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Overview
Description
3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxole ring, a triazole moiety, and a tetrahydroisoquinoline core, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the triazole moiety, and the construction of the tetrahydroisoquinoline core. Common synthetic routes may involve:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of Triazole Moiety:
Construction of Tetrahydroisoquinoline Core: This can be synthesized through Pictet-Spengler reactions, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring and triazole moiety may interact with enzymes or receptors, modulating their activity. The tetrahydroisoquinoline core can also play a role in binding to specific proteins, influencing cellular processes such as signal transduction, gene expression, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds like 1,3-benzodioxole-5-carboxylic acid share the benzodioxole ring but lack the triazole and tetrahydroisoquinoline moieties.
Triazole-Containing Compounds: Molecules such as 1,2,4-triazole-3-carboxamide have the triazole ring but differ in other structural aspects.
Tetrahydroisoquinoline Derivatives: Compounds like tetrahydroisoquinoline-3-carboxamide share the tetrahydroisoquinoline core but lack the benzodioxole and triazole rings.
Uniqueness
The uniqueness of 3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide lies in its combination of three distinct structural motifs: the benzodioxole ring, the triazole moiety, and the tetrahydroisoquinoline core. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H23N5O4 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C27H23N5O4/c1-31-25(18-8-11-22-23(12-18)36-16-35-22)24(20-4-2-3-5-21(20)27(31)34)26(33)30-19-9-6-17(7-10-19)13-32-15-28-14-29-32/h2-12,14-15,24-25H,13,16H2,1H3,(H,30,33) |
InChI Key |
ALMIMYZHBMZCRS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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